1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene
CAS No.: 1345471-24-0
Cat. No.: VC0035744
Molecular Formula: C7H2BrClF4
Molecular Weight: 277.441
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1345471-24-0 |
---|---|
Molecular Formula | C7H2BrClF4 |
Molecular Weight | 277.441 |
IUPAC Name | 1-bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene |
Standard InChI | InChI=1S/C7H2BrClF4/c8-4-2-6(10)3(1-5(4)9)7(11,12)13/h1-2H |
Standard InChI Key | VVHBNEMABCKSMQ-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC(=C1Cl)Br)F)C(F)(F)F |
Introduction
Chemical Identity and Fundamental Properties
1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene is characterized by a benzene ring substituted with bromine, chlorine, fluorine, and a trifluoromethyl group in specific positions. The presence of these four different substituents creates a unique electronic environment around the aromatic ring, influencing its reactivity patterns and physical characteristics.
Basic Chemical Identifiers
The compound's identification parameters are crucial for researchers and industry professionals to ensure proper handling, storage, and application in various processes.
Parameter | Value |
---|---|
CAS Number | 1345471-24-0 |
Molecular Formula | C₇H₂BrClF₄ |
Molecular Weight | 277.441 g/mol |
IUPAC Name | 1-bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene |
Standard InChI | InChI=1S/C7H2BrClF4/c8-4-2-6(10)3(1-5(4)9)7(11,12)13/h1-2H |
Standard InChIKey | VVHBNEMABCKSMQ-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC(=C1Cl)Br)F)C(F)(F)F |
PubChem Compound ID | 56776818 |
Property | Value |
---|---|
Physical State (20°C) | Liquid |
Density | Not specifically reported, estimated 1.6-1.8 g/cm³ based on similar compounds |
Boiling Point | Not specifically reported, estimated >200°C based on similar compounds |
Melting Point | Not specifically reported |
Flash Point | Not specifically reported |
Solubility | Likely soluble in common organic solvents (dichloromethane, chloroform, etc.) |
LogP | Estimated >3.5 (highly lipophilic) |
The compound's high halogen content contributes to its relatively high density and lipophilicity, characteristics typical of polyhalogenated aromatics .
Synthesis Methodologies
The synthesis of 1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene typically involves several strategic halogenation steps of appropriately substituted benzene derivatives.
General Synthetic Approaches
The synthesis generally employs a sequence of halogenation reactions on benzene or pre-halogenated benzene derivatives. Several pathways may be employed:
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Sequential halogenation of benzene with appropriate regioselectivity control
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Trifluoromethylation of pre-halogenated benzene derivatives
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Directed ortho-metalation strategies followed by halogenation
These synthetic routes typically require careful control of reaction conditions to achieve the desired substitution pattern.
Industrial Production Considerations
Industrial production of this compound likely involves optimized procedures with the following considerations:
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Temperature control for selective halogenation
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Use of appropriate catalysts to direct substitution
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Purification processes such as distillation or recrystallization
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Safety measures for handling reactive halogenating agents
The synthesis requires controlled conditions to optimize yield and minimize the formation of undesired isomers or byproducts.
Spectroscopic and Analytical Characterization
Spectroscopic methods play a crucial role in confirming the structure and purity of 1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy would show a characteristic pattern for this compound:
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Two aromatic protons appearing as doublets or doublet of doublets
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Complex coupling patterns due to H-F coupling interactions
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The absence of other signals confirming the substitution pattern
The ¹⁹F NMR would show distinctive signals for the trifluoromethyl group (typically around -60 ppm) and the aromatic fluorine (typically around -110 to -120 ppm).
Other Analytical Techniques
Additional techniques for characterization include:
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Mass Spectrometry: Would show a distinctive isotope pattern due to the presence of bromine and chlorine
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Infrared Spectroscopy: C-F stretching vibrations (1000-1300 cm⁻¹) and aromatic C-H stretching (3000-3100 cm⁻¹)
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Gas or Liquid Chromatography: For purity assessment and separation
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X-ray Crystallography: For definitive structural confirmation if crystalline samples are available
These techniques collectively provide comprehensive structural verification and purity assessment of the compound.
Applications and Uses
1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene serves as a valuable building block in various chemical domains due to its unique substitution pattern.
Synthetic Applications
The compound's primary utility lies in organic synthesis, where it serves as:
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An advanced intermediate for pharmaceutical compounds
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A building block for agrochemical development
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A precursor for functional materials
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A substrate for cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig)
The presence of multiple halogen substituents provides various reactive sites for selective transformations, making it a versatile synthetic intermediate.
Structure-Activity Relationships
The specific arrangement of substituents in this compound contributes to its potential value in medicinal chemistry:
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The trifluoromethyl group often enhances metabolic stability and lipophilicity
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The halogen pattern can facilitate specific binding interactions with biological targets
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The substitution pattern may provide distinct three-dimensional conformations
These features make the compound potentially valuable in the development of bioactive molecules with specific properties.
GHS Classification | Hazard Statement |
---|---|
Skin Irritation, Category 2 | H315: Causes skin irritation |
Eye Irritation, Category 2 | H319: Causes serious eye irritation |
Specific Target Organ Toxicity - Single Exposure, Category 3 | H335: May cause respiratory irritation |
These classifications necessitate appropriate handling procedures to minimize exposure risks .
Precautionary Measures
Recommended safety precautions include:
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Avoid breathing vapors (P261)
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Wear protective gloves/protective clothing/eye protection/face protection (P280)
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338)
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Store in a well-ventilated place. Keep container tightly closed (P403+P233)
The compound should be used with appropriate engineering controls such as fume hoods and personal protective equipment to minimize exposure .
Comparative Analysis with Related Compounds
Understanding the relationship between 1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene and similar compounds provides valuable context for its properties and applications.
Structural Analogues
Several related compounds with similar substitution patterns show interesting property variations:
Compound | CAS Number | Key Differences | Notable Properties |
---|---|---|---|
1-Bromo-2-chloro-4-(trifluoromethyl)benzene | 402-04-0 | Lacks 5-fluoro substituent | Lower molecular weight (259.45 g/mol) |
1-Bromo-5-chloro-2-fluoro-4-(trifluoromethyl)benzene | 2169005-64-3 | Different substituent positions | Similar physical properties |
1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene | 1260890-50-3 | Different fluoro position | Similar reactivity profile |
1-Bromo-2-chloro-5-fluoro-4-methylbenzene | 201849-17-4 | Methyl instead of trifluoromethyl | Lower molecular weight (223.47 g/mol) |
The substitution pattern significantly influences reactivity, with electron-withdrawing groups like trifluoromethyl producing different electronic effects compared to groups like methyl .
Reactivity Trends
The halogenation pattern in these compounds influences their reactivity in several ways:
These factors collectively determine the compound's behavior in various chemical transformations, particularly in substitution and coupling reactions .
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